BenchChemオンラインストアへようこそ!

Chlorpropamide

Pharmacokinetics Half-life Dosing frequency

Chlorpropamide (94-20-2) is a first-generation sulfonylurea with an exceptionally long elimination half-life (33-49h)—3 to 10-fold longer than tolbutamide or glipizide—precluding direct class-based substitution. This unique pharmacokinetic signature makes it irreplaceable for CYP2C9 pharmacogenomic studies and KATP channel binding assays (SUR1 IC50 1.2 mM). Available as a USP/EP-traceable Certified Reference Material for HPLC, GC, and capillary electrophoresis method development. Its distinct 6-10% incidence of SIADH-mediated hyponatremia, rarely observed with other sulfonylureas, provides a critical comparator in retrospective safety cohort analyses. Source from certified B2B suppliers to ensure batch-to-batch reproducibility for analytical and pharmacological investigations.

Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74 g/mol
CAS No. 94-20-2
Cat. No. B1668849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpropamide
CAS94-20-2
SynonymsChlorpropamide;  Chloropropamide;  Diabinese;  Chlorpropamid;  Meldian;  Apo-Chlorpropamide;  Apotex Brand of Chlorpropamide;  Byk Gulden Brand of Chlorpropamide;  Chlorpropamide;  Clorpropamid;  Diabinese;  Farmasierra Brand of Chlorpropamide;  Glucamide;  Insogen;  Meldian;  Pfizer Brand of Chlorpropamide; 
Molecular FormulaC10H13ClN2O3S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
InChIKeyRKWGIWYCVPQPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline powder.
Solubility41.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 57 °F (NTP, 1992)
2.2 mg/ml in water @ pH 6;  practically insol in water @ pH 7.3;  sol in alcohol;  moderately sol in chloroform;  sparingly sol in ether, benzene
In water, 258 mg/l @ 37 °C
1.57e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorpropamide (CAS 94-20-2): A Long-Acting First-Generation Sulfonylurea with Distinct Pharmacokinetic and Safety Profile


Chlorpropamide (CAS 94-20-2) is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism involves binding to sulfonylurea receptor 1 (SUR1) on pancreatic beta-cells, leading to closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and subsequent insulin secretion [1]. The drug is characterized by an exceptionally long elimination half-life among sulfonylureas (approximately 33-49 hours), enabling once-daily dosing at 100-500 mg/day [2]. However, its distinct pharmacological properties—including extensive plasma protein binding, significant renal excretion (approximately 30%), and metabolism primarily via CYP2C9-mediated 2-hydroxylation—confer both therapeutic convenience and a unique risk-benefit profile that differentiates it from other sulfonylureas [3][4].

Why Sulfonylurea Class Substitution is Inappropriate: Pharmacokinetic and Toxicological Differentiation of Chlorpropamide


Despite a shared mechanism of action via SUR1 receptor agonism, sulfonylureas exhibit profound pharmacokinetic differences that preclude direct substitution. Chlorpropamide's elimination half-life exceeds 48 hours—approximately 3- to 10-fold longer than that of tolbutamide (12 hours) or glipizide (16-24 hours)—resulting in a markedly prolonged duration of action and a substantially elevated risk of hypoglycemia, particularly in elderly patients or those with renal impairment [1]. Moreover, chlorpropamide demonstrates unique adverse effect signatures, including a high incidence of hyponatremia secondary to inappropriate antidiuretic hormone secretion (SIADH) observed in 6-10% of treated patients, a phenomenon rarely reported with other sulfonylureas [2]. These distinctions, coupled with differential susceptibility to CYP2C9 pharmacogenomic variation and protein-binding displacement interactions, necessitate compound-specific evaluation rather than class-based procurement decisions [3].

Quantitative Differentiation of Chlorpropamide (CAS 94-20-2) vs. Sulfonylurea Comparators: A Procurement-Focused Evidence Compendium


Prolonged Elimination Half-Life: Chlorpropamide vs. Tolbutamide and Second-Generation Agents

Chlorpropamide exhibits a markedly prolonged elimination half-life compared to tolbutamide and second-generation sulfonylureas, supporting once-daily dosing but also conferring elevated hypoglycemia risk. Stowers et al. reported chlorpropamide's half-life as 34.5 hours vs. 3.5 hours for tolbutamide [1]. A contemporary summary indicates chlorpropamide's half-life exceeds 48 hours, compared to 12 hours for tolbutamide and 24 hours for glibenclamide and glipizide [2]. Medscape documentation reports a half-life of 49 hours for chlorpropamide [3].

Pharmacokinetics Half-life Dosing frequency

Elevated Risk of Prolonged Hypoglycemia: Comparative Tolerability Analysis

Chlorpropamide's long duration of action correlates with a higher incidence of serious hypoglycemia compared to shorter-acting sulfonylureas. A comparative tolerability review notes that 'Sulphonylureas with a longer duration of action, notably chlorpropamide and glibenclamide (glyburide), are more liable to induce serious hypoglycaemia' [1]. Another review identifies chlorpropamide and glibenclamide as 'the drugs causing the most problems with hypoglycaemia' [2]. Specifically, an analysis of older populations found that users of tolbutamide, tolazamide, and glipizide had lower risks of serious hypoglycemia than chlorpropamide users [3].

Adverse drug reactions Hypoglycemia Drug safety

Unique Predisposition to Hyponatremia and SIADH: A Chlorpropamide-Specific Adverse Effect

Chlorpropamide is uniquely associated with hyponatremia secondary to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Berger et al. reported that 'The syndrome of inappropriate ADH-secretion has been observed almost exclusively during treatment with chlorpropamide,' with hyponatremia occurring in 6-10% of diabetic patients treated with the drug [1]. A comparative review confirms that 'Other specific problems have been reported with chlorpropamide that occur only rarely, if at all, with other sulphonylureas,' specifically citing hyponatremia secondary to inappropriate antidiuretic hormone activity [2].

Hyponatremia SIADH Adverse effects

CYP2C9 Pharmacogenomic Dependence: Differential Disposition vs. Tolbutamide

Chlorpropamide's primary metabolic pathway, 2-hydroxylation, is catalyzed by CYP2C9, and its disposition is significantly influenced by CYP2C9 genetic polymorphism. In a clinical study, subjects with the CYP2C9*1/*3 genotype exhibited significantly lower nonrenal clearance compared to CYP2C9*1/*1 wild-type individuals (1.8 ± 0.2 vs. 2.4 ± 0.1 ml h⁻¹ kg⁻¹, P < 0.05) and higher urinary metabolic ratios of chlorpropamide to its 2-hydroxy metabolite (1.01 ± 0.19 vs. 0.56 ± 0.08, P < 0.05) [1]. In contrast, CYP2C19 polymorphism did not influence disposition [1]. While CYP2C9 also metabolizes tolbutamide, the clinical impact of polymorphism differs between the two drugs due to divergent pharmacokinetic properties.

Pharmacogenomics CYP2C9 Drug metabolism

Lower Secondary Failure Rate: Comparative Efficacy Durability

In long-term clinical management, chlorpropamide demonstrates a lower rate of secondary failure (loss of glycemic control over time) compared to some second-generation sulfonylureas. A comparative tolerability review states: 'Differences in this secondary failure rate have been reported, with chlorpropamide and gliclazide having lower failure rates than glibenclamide or glipizide' [1]. The mechanism underlying this difference remains unclear but may relate to differential effects on beta-cell insulin secretion patterns [1].

Treatment failure Efficacy durability Beta-cell function

Strategic Procurement and Research Application Scenarios for Chlorpropamide (CAS 94-20-2)


Reference Standard for Analytical Method Development and Validation

Chlorpropamide's established pharmacopeial monograph status and commercial availability as a Certified Reference Material (CRM) traceable to USP and Ph. Eur. standards [1] make it suitable for use as a reference standard in HPLC, GC, and capillary electrophoresis method development for sulfonylurea quantification in pharmaceutical formulations and biological matrices [2].

In Vitro Pharmacology Tool for Investigating SUR1-Mediated Insulin Secretion

As a first-generation sulfonylurea with well-characterized binding kinetics to the SUR1 subunit (IC50 of 1.2 mM for displacement of [³H]glibenclamide from rat liver membranes [1]), chlorpropamide serves as a reference compound in studies of KATP channel pharmacology and insulin secretion mechanisms, particularly in comparative studies with more potent second-generation agents.

In Vivo Probe for CYP2C9 Phenotyping and Drug-Drug Interaction Studies

Given the established dependence of chlorpropamide disposition on CYP2C9 activity, with a 25% reduction in nonrenal clearance in CYP2C9*1/*3 heterozygotes [1], the compound can function as a probe substrate for assessing CYP2C9 phenotype in vivo and for investigating potential drug-drug interactions mediated by this isoform.

Historical Comparator in Retrospective Pharmacoepidemiology Studies

Due to its extensive historical use and well-documented safety profile, including unique associations with SIADH/hyponatremia (6-10% incidence [1]) and prolonged hypoglycemia [2], chlorpropamide is a valuable comparator in retrospective cohort studies analyzing long-term outcomes and adverse event rates of newer antidiabetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorpropamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.